3-fluoro-5-methyl-1H-indole
Description
3-Fluoro-5-methyl-1H-indole is a fluorinated indole derivative characterized by a fluorine substituent at the 3-position and a methyl group at the 5-position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The introduction of fluorine and methyl groups alters the electronic, steric, and physicochemical properties of the molecule, making it a valuable intermediate in medicinal chemistry and materials science. Fluorine, as a strong electron-withdrawing group, enhances metabolic stability and bioavailability, while the methyl group contributes to steric effects and lipophilicity .
Properties
Molecular Formula |
C9H8FN |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-fluoro-5-methyl-1H-indole |
InChI |
InChI=1S/C9H8FN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 |
InChI Key |
WEEPRQDKXDZHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-methyl-1H-indole can be achieved through various methodsThis can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of 3-fluoro-5-methyl-1H-indole typically involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-5-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed:
Nitration: 3-fluoro-5-methyl-1-nitroindole
Oxidation: 3-fluoro-5-methylindole-2-carboxylic acid
Substitution: 3-alkyl-5-methylindole derivatives
Scientific Research Applications
Chemistry: 3-fluoro-5-methyl-1H-indole is used as a building block in the synthesis of various complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, 3-fluoro-5-methyl-1H-indole is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of fluorinated indoles .
Medicine: Its unique chemical properties make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic profiles .
Industry: In the industrial sector, 3-fluoro-5-methyl-1H-indole is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 3-position enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Molecular Targets and Pathways:
Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Fluorine at the 5-position (vs. 3-position in the target compound) reduces electron density in the indole ring, directing electrophilic substitution to the 4-position .
- Methyl groups at the 1-position (e.g., 5-fluoro-1-methyl-1H-indole) enhance steric hindrance, affecting binding interactions in biological systems .
Selenium-containing analogs (e.g., 3ga in ) show unique redox activity due to the SePh group .
Crystallographic Data :
- 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole crystallizes in an orthorhombic system (space group P2₁2₁2₁) with distinct unit cell parameters, suggesting robust intermolecular interactions .
Notes
- Contradictions in synthesis yields (e.g., 22% for 5e vs. 96% for 7c in ) highlight the sensitivity of indole reactions to substituent effects .
Biological Activity
3-Fluoro-5-methyl-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 3-position and a methyl group at the 5-position enhances its chemical properties and potential therapeutic applications. This article explores the biological activity of 3-fluoro-5-methyl-1H-indole, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-fluoro-5-methyl-1H-indole can be represented as follows:
This structure features:
- Fluorine atom at the 3-position, which increases lipophilicity and may enhance receptor binding.
- Methyl group at the 5-position, which can influence the compound's biological activity by affecting steric and electronic properties.
The biological activity of 3-fluoro-5-methyl-1H-indole is primarily attributed to its interaction with various molecular targets:
- Receptors : It has been shown to bind to serotonin receptors, potentially modulating neurotransmitter activity. This interaction may influence mood regulation and other neurophysiological processes.
- Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation .
Antimicrobial Activity
Research indicates that 3-fluoro-5-methyl-1H-indole exhibits notable antimicrobial properties. In a study evaluating a library of indole derivatives, it was found that certain analogues showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-Fluoro-5-methyl-1H-indole | <0.25 | MRSA |
| Indole derivative A | 16 | MRSA |
| Indole derivative B | 32 | Cryptococcus neoformans |
Antifungal Activity
Additionally, certain derivatives of 3-fluoro-5-methyl-1H-indole have demonstrated antifungal properties, particularly against Cryptococcus neoformans. These compounds were selectively non-toxic, indicating their potential as therapeutic agents in treating fungal infections .
Study on Structure-Activity Relationships
A comprehensive study focused on the structure-activity relationships (SAR) of various indole derivatives highlighted the importance of fluorination at the 3-position. The study found that fluorinated indoles exhibited enhanced binding affinity to biological targets compared to their non-fluorinated counterparts. This increased potency was attributed to improved lipophilicity and electronic effects imparted by the fluorine atom .
Synthesis and Evaluation
In another research endeavor, a series of analogues were synthesized based on 3-fluoro-5-methyl-1H-indole. These compounds underwent extensive biological evaluation, revealing promising results in terms of both antimicrobial and antifungal activities. The findings suggest that modifications at the indole ring can lead to significant improvements in bioactivity, emphasizing the role of fluorine in enhancing pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
